molecular formula C20H17BrN2O2S B11691071 N-(4-bromophenyl)-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide

N-(4-bromophenyl)-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide

Katalognummer: B11691071
Molekulargewicht: 429.3 g/mol
InChI-Schlüssel: XHEMTJHLXFQYJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide is a synthetic organic compound that belongs to the class of sulfonylbenzenecarboximidamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of bromine, methyl, and sulfonyl groups in its structure suggests potential reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide typically involves multi-step organic reactions. One common method includes:

    Formation of the benzenecarboximidamide core: This can be achieved by reacting benzenecarboximidamide with appropriate reagents under controlled conditions.

    Introduction of the 4-bromophenyl group: This step involves the substitution reaction where a bromine atom is introduced to the phenyl ring.

    Attachment of the 4-methylbenzenesulfonyl group: This can be done through sulfonylation reactions using sulfonyl chlorides and suitable bases.

Industrial Production Methods

In an industrial setting, the production of N-(4-bromophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide would involve large-scale reactors, optimized reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(4-bromophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Industry

Industrially, N-(4-bromophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide can be used in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism by which N-(4-bromophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the sulfonyl group suggests potential interactions with nucleophilic sites in proteins or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-chlorophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide
  • N-(4-fluorophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide
  • N-(4-iodophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide

Uniqueness

N-(4-bromophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger halogen compared to chlorine and fluorine, which can affect the compound’s steric and electronic properties.

Eigenschaften

Molekularformel

C20H17BrN2O2S

Molekulargewicht

429.3 g/mol

IUPAC-Name

N-(4-bromophenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide

InChI

InChI=1S/C20H17BrN2O2S/c1-15-7-13-19(14-8-15)26(24,25)23-20(16-5-3-2-4-6-16)22-18-11-9-17(21)10-12-18/h2-14H,1H3,(H,22,23)

InChI-Schlüssel

XHEMTJHLXFQYJQ-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\NC3=CC=C(C=C3)Br

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.